Tzu6N9X9YS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tzu6N9X9YS involves multiple steps, starting with the preparation of the pyrrolidinone core. The key steps include:
Formation of the Pyrrolidinone Core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidinone core.
Addition of the Bis(1-methylpropyl)amino Group: This is achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Tzu6N9X9YS undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Involving the reduction of specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Solvents: Commonly used solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives .
Scientific Research Applications
Tzu6N9X9YS has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tzu6N9X9YS involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Z-4348: A structurally similar compound with slight variations in substituents.
Uniqueness
Tzu6N9X9YS is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
CAS No. |
127093-63-4 |
---|---|
Molecular Formula |
C21H33ClN2O2 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(5S)-5-[(1S)-2-[bis[(2R)-butan-2-yl]amino]-1-hydroxyethyl]-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H33ClN2O2/c1-5-15(3)23(16(4)6-2)14-20(25)19-11-12-21(26)24(19)13-17-9-7-8-10-18(17)22/h7-10,15-16,19-20,25H,5-6,11-14H2,1-4H3/t15-,16-,19+,20+/m1/s1 |
InChI Key |
YNGZJSALRCLELM-YKCBXCCJSA-N |
Isomeric SMILES |
CC[C@@H](C)N(C[C@@H]([C@@H]1CCC(=O)N1CC2=CC=CC=C2Cl)O)[C@H](C)CC |
Canonical SMILES |
CCC(C)N(CC(C1CCC(=O)N1CC2=CC=CC=C2Cl)O)C(C)CC |
Origin of Product |
United States |
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